REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[F:23][C:24]([F:34])([F:33])[C:25]1[CH:26]=[CH:27][C:28]([CH2:31][OH:32])=[N:29][CH:30]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[F:33][C:24]([F:23])([F:34])[C:25]1[CH:26]=[CH:27][C:28]([CH:31]=[O:32])=[N:29][CH:30]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
13.17 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)CO)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 45 min at room temperature
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with DCM (60 ml)
|
Type
|
WASH
|
Details
|
the combined organics were washed with a saturated solution of sodium bicarbonate (aq, 60 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a hydrophobic frit
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica, 0-20% ethyl acetate/petrol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |